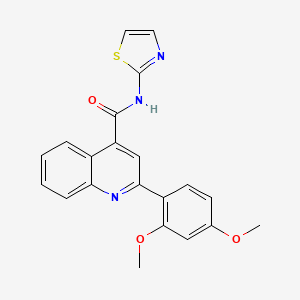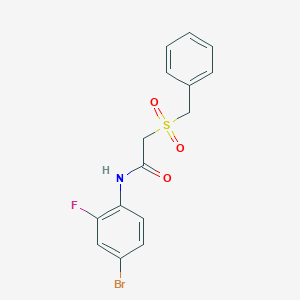![molecular formula C16H14INO4 B3620659 1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene](/img/structure/B3620659.png)
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Overview
Description
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene is a complex organic compound characterized by the presence of iodine, methoxy, nitroethenyl, and phenylmethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
Methoxylation: Introduction of a methoxy group.
Phenylmethoxylation: Addition of a phenylmethoxy group.
Formation of the nitroethenyl group:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and safety.
Chemical Reactions Analysis
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene exerts its effects depends on its interaction with molecular targets. For example, if used as an antimicrobial agent, it may disrupt bacterial cell walls or interfere with essential enzymes. In anticancer research, it may inhibit specific pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds include:
1-iodo-3-methoxybenzene: Lacks the nitroethenyl and phenylmethoxy groups, making it less complex.
3-iodoanisole: Similar structure but without the nitroethenyl and phenylmethoxy groups.
1-iodo-2-methoxy-5-nitrobenzene: Contains a nitro group but lacks the phenylmethoxy group.
The uniqueness of 1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKXEJGFOKPBA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3620581.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3620582.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3620605.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(4-fluorobenzenesulfonamide)](/img/structure/B3620611.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B3620619.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3620634.png)
![N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3620652.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-1,4-diazepane](/img/structure/B3620656.png)

![N-benzyl-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3620665.png)
![2-hydroxy-N-[3-(3,4,5-trimethoxyphenyl)acryloyl]benzamide](/img/structure/B3620666.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3620673.png)
![N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B3620674.png)
